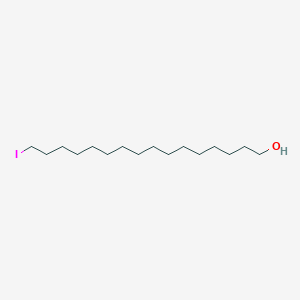
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a base, such as cesium carbonate, and can be facilitated by microwave irradiation to improve yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trimerization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Scientific Research Applications
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The specific pathways involved may vary depending on the application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound with a simpler structure and fewer functional groups.
1,3,5-Triazine-2,4,6-triamine:
2,4,6-Trichloro-1,3,5-triazine:
Uniqueness
The presence of phenylthio groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
476181-72-3 |
|---|---|
Molecular Formula |
C17H16N4S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N,N-dimethyl-4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H16N4S2/c1-21(2)15-18-16(22-13-9-5-3-6-10-13)20-17(19-15)23-14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
PFSHEASORUBCLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)

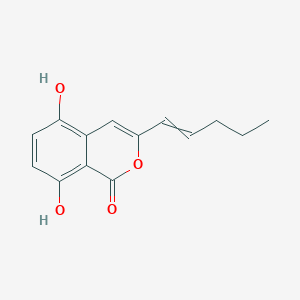
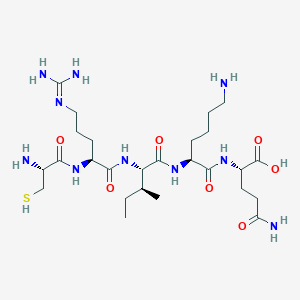
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
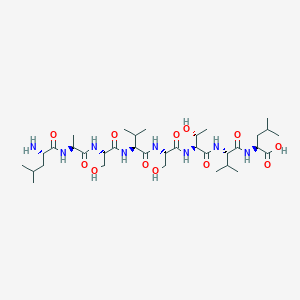
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
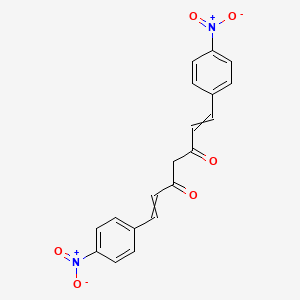
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
